molecular formula C15H21NO3 B14351262 N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide CAS No. 90257-42-4

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide

Katalognummer: B14351262
CAS-Nummer: 90257-42-4
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: XZJMEMNGJOJLEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide is an organic compound with a complex structure that includes an ethoxy group, a methoxymethyl group, and a but-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the but-2-enamide moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

  • N-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
  • N-(4-methoxy-3-ethoxyphenyl)but-2-enamide

Comparison: N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide is unique due to the presence of both ethoxy and methoxymethyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

90257-42-4

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

N-[4-ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide

InChI

InChI=1S/C15H21NO3/c1-5-7-14(17)16-13-8-11(3)15(19-6-2)12(9-13)10-18-4/h5,7-9H,6,10H2,1-4H3,(H,16,17)

InChI-Schlüssel

XZJMEMNGJOJLEM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1C)NC(=O)C=CC)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.